REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=[O:8])[N:4]([CH3:9])[C:3]1=[O:10].C1(C)C(S([CH2:20][N+:21]#[C-:22])(=O)=O)=CC=CC=1.CC([O-])(C)C.[K+]>CC1OCCC1.CO>[CH3:1][N:2]1[C:7]2=[CH:20][NH:21][CH:22]=[C:6]2[C:5](=[O:8])[N:4]([CH3:9])[C:3]1=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=C1)=O)C)=O
|
Name
|
toluenesulfonylmethyl isocyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
455 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 5° C
|
Type
|
CUSTOM
|
Details
|
an orange precipitate formed
|
Type
|
CUSTOM
|
Details
|
over 5 mins
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
After 40 mins
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the dark orange suspension was quenched with sat NH4Cl solution (2×400 mL)
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
CUSTOM
|
Details
|
over 15 mins
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with EtOAc (1 L)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with EtOAc (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a brown semi-solid
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered by reduced pressure filtration
|
Type
|
WASH
|
Details
|
washed with MeOH (100 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 50° C. for 24 h
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |